molecular formula C10H19NO2 B1267372 2-Amino-4-cyclohexylbutanoic acid CAS No. 5428-08-0

2-Amino-4-cyclohexylbutanoic acid

Cat. No.: B1267372
CAS No.: 5428-08-0
M. Wt: 185.26 g/mol
InChI Key: MXHKOHWUQAULOV-UHFFFAOYSA-N
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Description

2-Amino-4-cyclohexylbutanoic acid (C10H19NO2) is a non-natural, chiral amino acid characterized by a cyclohexyl side chain . This structural feature makes it a valuable building block in organic synthesis and medicinal chemistry research. The cyclohexyl group introduces significant hydrophobicity and steric bulk, which can be utilized to probe structure-activity relationships in peptide-based drug discovery and to enhance the metabolic stability of novel peptide constructs. Researchers employ this compound as a key synthetic intermediate for the development of more complex, biologically active molecules. Its specific stereochemistry is critical for its application, and the compound is offered in high-purity grades to ensure experimental reproducibility. This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. All safety data sheets should be consulted prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-cyclohexylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h8-9H,1-7,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHKOHWUQAULOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5428-08-0
Record name NSC12800
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12800
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Advanced Synthetic Methodologies for 2 Amino 4 Cyclohexylbutanoic Acid and Its Derivatives

General Organic Synthesis Approaches

The synthesis of α-amino acids like 2-Amino-4-cyclohexylbutanoic acid can be approached through several general organic synthesis pathways. Classical methods often involve the alkylation of glycine (B1666218) derivatives. For instance, a common strategy is the alkylation of a glycine enolate equivalent, where the α-carbon of glycine is deprotonated to form a nucleophile that can then react with an appropriate electrophile, in this case, a 4-cyclohexylbutyl halide. Another foundational method is the Strecker synthesis, which involves the reaction of a ketone or aldehyde with a mixture of ammonia (B1221849) and cyanide, followed by hydrolysis of the resulting α-aminonitrile. nih.gov For this compound, this would conceptually start from 4-cyclohexylbutanal. While effective for creating the basic amino acid backbone, these general methods often result in racemic mixtures, meaning they produce an equal amount of both stereoisomers. Separating these isomers, a process known as resolution, can be inefficient and costly.

Stereoselective and Asymmetric Synthesis Strategies

To overcome the limitations of classical methods, significant research has focused on developing stereoselective and asymmetric syntheses. These strategies aim to directly produce a single desired stereoisomer, greatly enhancing efficiency and purity.

Rearrangement of β-Ketosulfoxides from N-Protected α-Aminocarboxylates

A sophisticated approach for asymmetric synthesis involves the rearrangement of β-ketosulfoxides derived from N-protected α-aminocarboxylates. This method leverages the chirality of the sulfoxide (B87167) group to induce asymmetry in the final product.

The reaction of N-tert-butanesulfinyl α-halo imines with alkoxides can lead to the formation of N-tert-butanesulfinyl 2-amino acetals in good to excellent yields. researchgate.net These products serve as valuable precursors for N-protected α-amino aldehydes and ketones. The mechanism hinges on the initial formation of a β-ketosulfoxide from an N-protected amino acid ester. This intermediate then undergoes a rearrangement, often promoted by specific reagents, which transfers the chirality from the sulfur atom to the α-carbon of the amino acid. Subsequent removal of the sulfoxide group yields the desired enantiomerically enriched α-amino acid.

The primary advantage of this methodology is the high degree of stereochemical control imparted by the chiral sulfinyl group. The predictable nature of the rearrangement allows for the selective synthesis of a specific enantiomer. Furthermore, the starting materials are often readily available, and the reaction conditions can be optimized for scalability, making it a viable route for producing larger quantities of enantiopure amino acids.

Application of Chiral Auxiliaries and Catalysts (e.g., Ni(II) Complexes, Photoredox Catalysis)

The use of chiral auxiliaries and catalysts is a cornerstone of modern asymmetric synthesis, enabling a wide array of transformations with high stereoselectivity.

Ni(II) Complexes as Chiral Templates

A highly effective and widely used method for the asymmetric synthesis of α-amino acids involves the alkylation of chiral nickel(II) complexes of glycine Schiff bases. nih.govresearchgate.netrsc.org In this approach, a chiral ligand, typically derived from an amino acid like proline, is complexed with a Ni(II) ion and a Schiff base formed from glycine. nih.govtcichemicals.com This creates a rigid, planar complex that acts as a chiral template.

The key step is the alkylation of the glycine α-carbon with an alkyl halide. The bulky chiral ligand shields one face of the complex, forcing the incoming alkyl group to attack from the opposite, less hindered face. This results in a highly diastereoselective alkylation. After the alkylation, the complex is disassembled, typically by acid hydrolysis, to release the newly synthesized α-amino acid and recover the chiral auxiliary, which can often be recycled. acs.orgmdpi.com This method has proven to be robust and applicable to the synthesis of a wide variety of α-amino acids on a gram scale with excellent enantiomeric purity. acs.orgmdpi.com

Table 1: Asymmetric Alkylation via Chiral Ni(II) Complex

Alkylating Agent Product Amino Acid Diastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.) Reference
Trifluoroethyl iodide (S)-2-amino-4,4,4-trifluorobutanoic acid >99% de mdpi.com
Benzyl (B1604629) bromide (S)-Phenylalanine 70-92% optical yield rsc.org
Various Alkyl Halides Various α-Amino Acids >94% ee researchgate.netacs.org

Photoredox Catalysis for C-C Bond Formation

Visible-light photoredox catalysis has recently emerged as a powerful tool for organic synthesis, enabling transformations under mild conditions. diva-portal.org This technique can be applied to the synthesis of amino acid derivatives through the generation of radical intermediates. sioc-journal.cnrsc.org In a typical setup, a photocatalyst absorbs visible light and initiates a single-electron transfer (SET) process. diva-portal.org This can be used to generate a carbon-centered radical from a readily available precursor, such as a carboxylic acid or an alkyl halide. chemrxiv.org

This reactive radical can then be added to an imine or a derivative to form a new C-C bond. organic-chemistry.org To achieve stereocontrol, photoredox catalysis can be combined with another catalytic cycle, such as asymmetric anion-binding catalysis, in a dual-catalysis system. nih.gov For example, an iminium ion generated via photocatalytic oxidation can be trapped by a nucleophile in a stereoselective manner, guided by a chiral H-bond donor catalyst. nih.gov This modular approach allows for the synthesis of highly functionalized and structurally diverse amino acids. chemrxiv.org

Control of Stereochemistry in Multistep Pathways

Controlling stereochemistry throughout a multistep synthesis is critical for arriving at a single, pure enantiomer of the target molecule. youtube.com Strategies often rely on establishing a key stereocenter early in the synthesis and using it to direct the stereochemical outcome of subsequent reactions.

The use of chiral auxiliaries, as seen with the Ni(II) complexes, is a classic example of substrate-controlled stereoselection. The auxiliary is covalently attached to the substrate, directs the stereochemistry of a key transformation, and is then removed. tcichemicals.comnih.gov Another powerful strategy is catalyst-controlled synthesis, where a small amount of a chiral catalyst creates a chiral environment that favors the formation of one enantiomer over the other. nih.gov This is exemplified by the dual catalysis systems involving photoredox and chiral anion-binding catalysts. nih.gov Methodologies like the Strecker reaction or the Bucherer-Bergs reaction can also be rendered stereoselective by using chiral starting materials or reagents. nih.gov The choice of strategy depends on the specific target molecule and the availability of starting materials, but the overarching goal is to build molecular complexity with precise three-dimensional control at each step.

Protecting Group Strategies in Synthesis

In the multi-step synthesis of amino acids and their derivatives, the strategic use of protecting groups is paramount to prevent undesirable side reactions at the amine and carboxylic acid functionalities. The selection of an appropriate protecting group is dictated by its stability under various reaction conditions and the ease of its selective removal. For the synthesis of this compound, the benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) groups are among the most widely employed amine protecting groups. ub.edupeptide.com

The benzyloxycarbonyl (Cbz or Z) group is a cornerstone in both solution-phase and solid-phase peptide synthesis. peptide.comijacskros.com It is typically introduced by reacting the amino group with benzyl chloroformate (Cbz-Cl) under basic conditions. ijacskros.com The Cbz group is lauded for its stability under a range of conditions, including those required for the removal of other protecting groups like Boc. thieme-connect.deresearchgate.net This orthogonality is a significant advantage in complex synthetic schemes. peptide.com For instance, the Cbz group remains intact during the acidic cleavage of Boc groups. thieme-connect.de Deprotection of the Cbz group is commonly achieved through catalytic hydrogenation, a mild method that preserves the integrity of most other functional groups. organic-chemistry.org The use of Cbz protection in the synthesis of this compound ensures the stability of the amino functionality during the introduction of the cyclohexyl side chain and subsequent transformations.

Protecting GroupAbbreviationIntroduction ReagentDeprotection ConditionsKey Features
BenzyloxycarbonylCbz, ZBenzyl chloroformate (Cbz-Cl)Catalytic hydrogenation, strong acids (e.g., HBr/AcOH)Stable to mild acid and base; orthogonal to Boc group. peptide.comijacskros.comresearchgate.netorganic-chemistry.org
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (B1257347) (Boc₂O)Strong acids (e.g., TFA, HCl)Labile to strong acids; stable to basic and nucleophilic conditions. wikipedia.orgwikipedia.orgtcichemicals.com

Formation of the Cyclohexyl Side Chain: Alkylation and Grignard Reactions

The construction of the 4-cyclohexylbutanoic acid side chain is a pivotal step in the synthesis of the target amino acid. Two powerful and versatile carbon-carbon bond-forming reactions, alkylation and Grignard reactions, are commonly employed for this purpose.

Alkylation reactions offer a direct approach to introduce the cyclohexyl moiety. In the context of amino acid synthesis, this often involves the alkylation of a suitable enolate precursor with a cyclohexyl-containing electrophile. For instance, a glycine enolate equivalent, appropriately protected at the nitrogen and carboxyl termini, can be reacted with a cyclohexylmethyl halide. The efficiency of such alkylation reactions is influenced by factors such as the choice of base, solvent, and temperature. While effective, these methods can sometimes be hampered by issues of stereocontrol at the α-carbon, necessitating further resolution or asymmetric synthesis strategies. nih.gov

Grignard reactions provide a robust alternative for forging the cyclohexyl side chain. organic-chemistry.org A common strategy involves the reaction of a Grignard reagent derived from a cyclohexyl halide (e.g., cyclohexylmagnesium bromide) with a suitable electrophile containing the amino acid backbone. organic-chemistry.orgmasterorganicchemistry.comyoutube.comyoutube.com For example, the Grignard reagent can be added to an aldehyde or an epoxide derived from a protected amino acid precursor. This approach allows for the construction of the carbon skeleton with high efficiency. It is crucial that all acidic protons, such as those on the amine and carboxylic acid, are protected before the Grignard reaction is performed, as Grignard reagents are strong bases and will be quenched by acidic protons. masterorganicchemistry.comyoutube.comechemi.com

Reaction TypeKey ReagentsGeneral TransformationImportant Considerations
AlkylationEnolate of a protected glycine or alanine (B10760859) derivative, cyclohexylmethyl halideForms a C-C bond by nucleophilic substitution.Requires a protected amino acid precursor; potential for racemization. nih.govmonash.edu
Grignard ReactionCyclohexylmagnesium halide, protected amino acid-derived aldehyde or epoxideForms a C-C bond by nucleophilic addition to a carbonyl or epoxide.Requires protection of all acidic protons; incompatible with protic solvents. organic-chemistry.orgmasterorganicchemistry.comyoutube.comechemi.com

Applications in Advanced Organic Synthesis and Medicinal Chemistry Research

Exploration in Drug Design and Discovery Research

Investigational Roles in Enzyme Modulation (e.g., Protease Inhibition, Metabolic Pathways)

The unique structural features of 2-Amino-4-cyclohexylbutanoic acid, particularly its bulky cyclohexyl group, have prompted investigations into its potential as a modulator of enzyme activity. Non-canonical amino acids are recognized for their potential as protease inhibitors and as tools to study enzyme kinetics and molecular interactions. nih.gov The introduction of unnatural amino acids with bulky side chains can lead to steric hindrance within the active site of an enzyme, thereby inhibiting its function. researchgate.net

Research into synthetic amino acid derivatives has shown their potential to inhibit digestive enzymes, which could have implications for managing metabolic disorders. nih.gov For instance, certain synthetic amino acid derivatives have demonstrated inhibitory effects against pancreatic lipase, α-amylase, and α-glucosidase. nih.gov The inhibition of these enzymes can help control metabolic conditions by reducing the breakdown and absorption of fats and carbohydrates. nih.gov While direct studies on this compound's effect on these specific enzymes are not prevalent, its protected form, 2-(((Benzyloxy)carbonyl)amino)-4-cyclohexylbutanoic acid, has been shown in in-vitro assays to inhibit lipase, an enzyme critical for lipid metabolism. This suggests that the core structure of this compound may serve as a scaffold for developing enzyme inhibitors.

The design and synthesis of novel proteinase inhibitors are significant areas of medicinal chemistry, as uncontrolled proteolysis is a factor in many diseases. ku.edu Synthetic approaches to create peptide-based inhibitors often involve the use of unnatural amino acids to enhance potency and selectivity. ku.edu The synthesis of unnatural amino acids like 2-amino-4-ethylhexanoic acid has been undertaken to create novel peptidyl substrates for detecting proteases such as chymotrypsin. researchgate.net

Table 1: Investigational Enzyme Modulation by Related Amino Acid Derivatives

Compound/Derivative Class Target Enzyme(s) Observed Effect Potential Application Reference(s)
Synthetic Amino Acid Derivatives Pancreatic Lipase, α-Amylase, α-Glucosidase Inhibition (Competitive or Mixed) Control of metabolic disorders nih.gov
2-(((Benzyloxy)carbonyl)amino)-4-cyclohexylbutanoic acid Lipase Inhibition Lipid metabolism studies
Peptidyl Michael Acceptors Cysteine Proteases Irreversible Inactivation Protease inhibition ku.edu

Neuroprotective Research Context

The investigation of amino acids and their derivatives as neuroprotective agents is an active area of research, driven by the need for therapies against neurodegenerative diseases. mdpi.com These diseases are often characterized by neuronal loss due to factors like oxidative stress and apoptosis. nih.gov Certain amino acids and their metabolites can act as neurotransmitters or modulate neuronal signaling pathways. nih.gov

While direct neuroprotective studies on this compound are limited, the neuroactivity of structurally similar compounds provides a context for its potential in this area. For example, analogues such as (E)- and (Z)-2-amino-2,3-methano-4-phosphonobutanoic acid, which are constrained analogues of the glutamate (B1630785) receptor ligand 2-amino-4-phosphonobutanoic acid (AP4), have been synthesized and evaluated as inhibitors of excitatory neurotransmission in the hippocampus. nih.gov These studies indicate that modifications to the backbone and side chain of amino acid structures can lead to potent and selective effects on neuronal pathways. nih.gov

Furthermore, other small molecules with structural similarities have demonstrated neuroprotective properties. For instance, the ketone body D-β-hydroxybutyrate has been shown to exert neuroprotective effects against amyloid-beta (Aβ)-induced toxicity by suppressing oxidative stress and inhibiting apoptotic pathways in neuronal cells. nih.gov Oleanolic acid, a pentacyclic triterpenoid, has also been studied for its neuroprotective potential, including its ability to inhibit acetylcholinesterase, an enzyme implicated in Alzheimer's disease. mdpi.com These examples highlight the potential for novel, synthetically derived small molecules to offer therapeutic benefits in neurological disorders.

The general mechanisms of neuroprotection often involve anti-inflammatory, antioxidant, and anti-apoptotic properties. mdpi.com Given that derivatives of this compound, such as its benzyloxycarbonyl-protected form, have been suggested to possess anti-inflammatory properties, this provides a rationale for future investigations into its potential neuroprotective effects.

Table 2: Neuroprotective Research Context of Related Compounds

Compound Mechanism of Action/Target Investigated for Reference(s)
(E)- and (Z)-2-amino-2,3-methano-4-phosphonobutanoic acid Inhibition of excitatory neurotransmission (glutamate receptor ligand analogues) Neurotransmission modulation nih.gov
D-β-hydroxybutyrate Suppression of oxidative stress, inhibition of apoptosis Neuroprotection against Aβ toxicity nih.gov
Oleanolic Acid Acetylcholinesterase inhibition Neuroprotection in neurodegenerative models mdpi.com

Advanced Characterization and Analytical Methodologies

Spectroscopic Analysis in Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for confirming the molecular structure of 2-Amino-4-cyclohexylbutanoic acid. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) confirms the molecular weight and can offer insights into the compound's fragmentation pattern. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is used to map the atomic connectivity.

¹H-NMR (Proton NMR) spectra will show distinct signals corresponding to the protons in the cyclohexyl ring and the butanoic acid moiety. The protons of the cyclohexyl group typically appear as a complex multiplet in the upfield region (approx. 0.8-1.8 ppm). The protons on the butanoic acid chain (at the β and γ positions) would also reside in this aliphatic region, while the proton at the α-carbon, being adjacent to both the amino and carboxyl groups, would be shifted further downfield.

¹³C-NMR (Carbon NMR) provides a count of unique carbon atoms. The spectrum would show a set of signals for the cyclohexyl carbons, distinct signals for the carbons in the butanoic acid chain (α, β, γ), and a characteristic downfield signal for the carbonyl carbon of the carboxylic acid group.

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight of a compound with high accuracy. For this compound (molecular formula C₁₀H₁₉NO₂), the expected monoisotopic mass is approximately 185.14 Da. In a typical analysis using a soft ionization technique like electrospray ionization (ESI) or field desorption (FD), the compound is observed as a protonated molecule [M+H]⁺. Research has documented the analysis of this compound where a field desorption mass spectrum showed the protonated molecular ion at a mass-to-charge ratio (m/z) of 186, confirming the expected molecular weight. google.com

TechniqueParameterExpected Observation for this compound
NMR¹H Chemical Shifts (ppm)Complex multiplets for cyclohexyl & -CH₂- groups (~0.8-1.8 ppm); signal for α-CH; signals for NH₂ and COOH (exchangeable).
¹³C Chemical Shifts (ppm)Multiple signals for cyclohexyl & -CH₂- carbons (~25-45 ppm); signal for α-C (~50-60 ppm); signal for C=O (~170-180 ppm).
Mass SpectrometryMolecular Ion Peak [M+H]⁺m/z ≈ 186.15 google.com

Chromatographic Purity Assessment (e.g., HPLC, GC)

Chromatographic techniques are the gold standard for assessing the purity of chemical compounds by separating the main component from any impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing non-volatile compounds like amino acids.

Reversed-Phase (RP-HPLC): This is the most common HPLC mode. A nonpolar stationary phase (e.g., C8 or C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile (B52724) or methanol, often with an acidic modifier like trifluoroacetic acid). Since this compound lacks a strong chromophore, detection is typically achieved using a universal detector like an Evaporative Light Scattering Detector (ELSD) or by mass spectrometry (HPLC-MS). googleapis.com

Hydrophilic Interaction Liquid Chromatography (HILIC): This mode is well-suited for polar compounds and can be used for underivatized amino acids. It uses a polar stationary phase and a primarily organic mobile phase.

Gas Chromatography (GC) offers high resolution but is only suitable for volatile and thermally stable compounds. Amino acids are non-volatile due to their zwitterionic nature. Therefore, they must first be converted into volatile derivatives before GC analysis. This derivatization process typically involves a two-step reaction:

Esterification: The carboxylic acid group is converted to an ester (e.g., a methyl or propyl ester).

Acylation: The amino group is acylated (e.g., with trifluoroacetic anhydride (B1165640) or pentafluoropropionic anhydride). The resulting volatile derivative can then be separated on a GC column and detected, commonly by a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS).

TechniqueStationary Phase (Column)Mobile Phase / Carrier GasDetectionSample Preparation
RP-HPLCC18 or C8Acetonitrile/Water Gradient with TFAMS, ELSDDirect injection in a suitable solvent.
HILICPolar (e.g., Amide, Silica)High Organic Content (e.g., Acetonitrile) with Aqueous BufferMS, ELSDDirect injection in a suitable solvent.
GCMid-polarity (e.g., DB-5, HP-5ms)Helium or HydrogenFID, MSRequired: Chemical derivatization to form volatile esters/amides.

Chiral Analysis Techniques

This compound possesses a chiral center at the α-carbon, meaning it can exist as two non-superimposable mirror images, or enantiomers: (S)-2-Amino-4-cyclohexylbutanoic acid and (R)-2-Amino-4-cyclohexylbutanoic acid. Determining the enantiomeric purity is critical, as different enantiomers can have vastly different biological activities.

The primary method for resolving enantiomers is Chiral High-Performance Liquid Chromatography (HPLC) . This technique utilizes a chiral stationary phase (CSP) that can interact differently with each enantiomer, leading to different retention times and thus, separation.

Mechanism: Chiral recognition on a CSP occurs through the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase. These interactions can involve hydrogen bonds, dipole-dipole interactions, steric hindrance, and inclusion complexation.

Common CSPs for Amino Acids:

Macrocyclic Glycopeptide-based CSPs: Columns based on selectors like teicoplanin and vancomycin (B549263) are highly effective for separating a wide range of native and derivatized amino acids.

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support are also broadly used for chiral separations.

Application: For effective separation of this compound, it is often derivatized at the amino group, for example, with a fluorenylmethyloxycarbonyl (Fmoc) group. tanzhenbio.com This derivatization enhances the interactions with the CSP and often improves resolution and detection. The choice of mobile phase, typically a mixture of an organic solvent like ethanol (B145695) or isopropanol (B130326) and an alkane like hexane, is optimized to achieve the best separation.

Broader Context in Biochemical and Biological Research

Significance as a Non-Proteinogenic Amino Acid in Biological Systems

Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 22 naturally encoded for protein synthesis. wikipedia.organec.org Over 140 NPAAs have been identified in proteins, often resulting from post-translational modifications, and thousands more exist in nature or have been synthesized. wikipedia.orgjpt.com 2-Amino-4-cyclohexylbutanoic acid is classified as an NPAA due to its structure not being one of the standard 22 amino acids. The significance of NPAAs like this compound in biological systems is multifaceted:

Metabolic Intermediates: Many NPAAs serve as crucial intermediates in primary metabolic pathways. brainkart.commdpi.com For instance, ornithine and citrulline are key components of the urea (B33335) cycle, which is essential for the detoxification of ammonia (B1221849). brainkart.com

Structural Diversity: NPAAs introduce structural diversity beyond that offered by the proteinogenic amino acids. This diversity is driven by variations in side chains, such as the cyclohexyl group in this compound, which can influence the chemical and physical properties of molecules they are incorporated into. nih.gov

Biological Activities: NPAAs can exhibit a wide range of biological activities. They can function as neurotransmitters, toxins, or components of bacterial cell walls. wikipedia.orgjpt.com Some NPAAs are involved in plant defense mechanisms against herbivores and pathogens. brainkart.comagriculturejournals.cz

The presence of the cyclohexyl ring in this compound imparts a bulky, hydrophobic character, which can be significant in its interactions within a biological system, potentially influencing enzyme binding or membrane transport.

Use in Enzyme Kinetic Studies

The study of enzyme kinetics is fundamental to understanding biochemical pathways and designing therapeutic agents. Non-proteinogenic amino acids can be valuable tools in these studies. Although specific research on the use of this compound in enzyme kinetic studies is not widely documented, its potential applications can be inferred from the general use of NPAAs:

Enzyme Inhibition: Due to their structural similarity to proteinogenic amino acids, NPAAs can act as competitive inhibitors of enzymes. By binding to the active site, they can block the natural substrate from binding, thereby modulating the enzyme's activity. The unique structure of this compound could make it a specific inhibitor for certain enzymes that recognize substrates with large hydrophobic side chains.

Mechanistic Probes: NPAAs can be used to probe the mechanism of an enzyme. By observing how the enzyme interacts with a modified substrate like this compound, researchers can gain insights into the catalytic mechanism and the geometry of the active site.

Characterizing Heterogeneous Enzymes: Even highly purified enzyme preparations can be heterogeneous, containing multiple isoforms. nih.gov Studying the kinetics with a range of substrate analogs, including NPAAs, can help to characterize the different forms of the enzyme present in a mixture, provided their kinetic properties are significantly different. nih.gov

Applications in Bioimaging Research

Bioimaging techniques are essential for visualizing biological processes at the molecular and cellular levels. While direct applications of this compound in bioimaging are not established, its structure lends itself to potential modification for such purposes. Amino acids and their derivatives can be tagged with imaging agents to track their uptake and metabolism.

A common strategy involves the formation of Schiff bases. Amino acids can react with aldehydes or ketones to form Schiff bases, which can then be complexed with metal ions to create imaging probes. semanticscholar.org For example, a Schiff base derived from an amino acid and a fluorescent aldehyde could be used for fluorescence microscopy. The cyclohexyl group of this compound could influence the solubility and distribution of such a probe within a biological system.

Precursor for Primary and Secondary Metabolites (General Role of Non-Proteinogenic Amino Acids)

Non-proteinogenic amino acids are frequently utilized by plants, fungi, and bacteria as precursors for the biosynthesis of a wide array of primary and secondary metabolites. wikipedia.orgbrainkart.comagriculturejournals.cz

Primary Metabolites: Some NPAAs are intermediates in the synthesis of essential molecules. For example, β-alanine is a precursor to coenzyme A, a vital molecule in cellular metabolism. agriculturejournals.cz

Secondary Metabolites: NPAAs are often building blocks for secondary metabolites, which are compounds not directly involved in the normal growth, development, or reproduction of an organism, but which often have important ecological functions. nih.gov These can include toxins, pigments, and antibiotics. brainkart.com For instance, some toxins produced by microorganisms are non-ribosomal peptides containing NPAAs. wikipedia.org

As a non-proteinogenic amino acid, this compound has the potential to serve as a precursor for the synthesis of more complex molecules in organisms that may produce it naturally. Its unique cyclohexyl-containing structure could be incorporated into secondary metabolites with specific biological activities.

Stable Isotope Labeling for Metabolic Research and Pathway Elucidation

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique in quantitative proteomics for studying protein expression, turnover, and post-translational modifications. nih.govyoutube.comyoutube.com The principle of SILAC involves replacing a standard amino acid in the cell culture medium with a non-radioactive, "heavy" isotope-labeled version of that amino acid. nih.gov As cells grow and synthesize new proteins, they incorporate this heavy amino acid. By comparing the mass spectra of proteins from cells grown in "light" versus "heavy" media, researchers can accurately quantify differences in protein abundance. youtube.com

This principle can be extended to non-proteinogenic amino acids to trace metabolic pathways. If this compound were synthesized with stable isotopes, such as ¹³C or ¹⁵N, it could be introduced to a biological system. Researchers could then use mass spectrometry to track the labeled atoms as they are incorporated into other molecules. This would allow for the elucidation of the metabolic fate of this compound and the identification of the biochemical pathways in which it participates. This approach is particularly useful for studying the metabolism of xenobiotics or for mapping out novel biosynthetic pathways. The use of stable isotope-labeled NPAAs can provide valuable insights into the complex web of metabolic reactions within a cell or organism. acs.orgspringernature.com

Future Research Trajectories and Challenges

Development of Novel Stereoselective Synthetic Routes

A significant challenge in the synthesis of 2-Amino-4-cyclohexylbutanoic acid lies in the efficient and scalable production of enantiomerically pure forms. mdpi.com The biological activity of chiral molecules is often dependent on their stereochemistry, making stereoselective synthesis a critical area of research.

Future research in this area is likely to focus on several key strategies:

Asymmetric Catalysis: The development of novel chiral catalysts, including transition metal complexes and organocatalysts, will be crucial for the enantioselective synthesis of this compound and its analogs. diva-portal.orgrsc.org These methods aim to introduce the chiral center at the α-carbon with high efficiency and selectivity, minimizing the need for classical resolution techniques which are often laborious and result in the loss of 50% of the material.

Enzymatic and Biocatalytic Approaches: The use of enzymes, such as transaminases and aldolases, offers a green and highly selective alternative for the synthesis of chiral amino acids. researchgate.net Researchers are exploring the use of engineered enzymes to produce specific stereoisomers of this compound, often with high enantiomeric excess and under mild reaction conditions. researchgate.net

The table below summarizes some of the emerging stereoselective synthetic strategies that could be applied to this compound.

Synthetic StrategyKey FeaturesPotential Advantages
Asymmetric Catalysis Utilizes chiral catalysts (metal-based or organic) to induce stereoselectivity. diva-portal.orgrsc.orgHigh enantiomeric excess, catalytic nature reduces waste.
Biocatalysis Employs enzymes (e.g., transaminases) for stereospecific transformations. researchgate.netHigh selectivity, mild reaction conditions, environmentally friendly.
Chiral Auxiliaries A chiral molecule is temporarily incorporated to direct stereoselective reactions. mdpi.comWell-established and reliable method. mdpi.com

Expanding its Utility in Complex Chemical Libraries

Combinatorial chemistry has revolutionized drug discovery by enabling the rapid synthesis of large and diverse collections of molecules, known as chemical libraries. wikipedia.orgiipseries.org The incorporation of unique building blocks like this compound into these libraries can significantly expand their chemical space and increase the probability of identifying novel bioactive compounds. wikipedia.orgnih.gov

Future directions in this area include:

Solid-Phase Synthesis: Developing robust solid-phase synthesis protocols for incorporating this compound into peptide and small molecule libraries is a key objective. wikipedia.orgpharmatutor.org This allows for the efficient and automated synthesis of a large number of compounds.

Diversity-Oriented Synthesis (DOS): DOS strategies aim to create structurally diverse and complex molecules from a common starting material. youtube.com Applying DOS principles to this compound could lead to the generation of novel scaffolds with a wide range of biological activities.

Fragment-Based Drug Discovery (FBDD): The cyclohexyl moiety of this compound can serve as a valuable fragment for FBDD campaigns. Identifying weak-binding fragments and then optimizing them into more potent leads is a powerful approach in modern drug discovery.

The integration of this compound into various library formats is summarized in the following table.

Library TypeApplication in Drug DiscoveryRole of this compound
Peptide Libraries Identification of peptide-based therapeutics and probes for biological systems. nih.govIntroduces non-natural side chain to modulate peptide conformation and receptor interactions.
Small Molecule Libraries Discovery of lead compounds for various therapeutic targets. wikipedia.orgServes as a unique building block to increase structural diversity.
Fragment Libraries Identification of starting points for drug design through FBDD.The cyclohexyl group can act as a hydrophobic fragment for binding to protein targets.

Advanced Functionalization and Conjugation Strategies

To enhance the therapeutic potential of this compound, researchers are exploring advanced functionalization and conjugation strategies. mdpi.comnih.gov These modifications can improve pharmacokinetic properties, enable targeted delivery, or introduce new functionalities.

Key areas of future research include:

C-H Functionalization: Direct functionalization of the C-H bonds on the cyclohexyl ring offers a powerful way to introduce new chemical groups without the need for pre-functionalized starting materials. mdpi.comnih.gov This can lead to the rapid generation of a diverse range of analogs. researchgate.net

Bioorthogonal Conjugation: The development of bioorthogonal "click" chemistry handles on this compound would allow for its specific and efficient conjugation to other molecules, such as antibodies, imaging agents, or drug delivery systems, under biological conditions. nih.gov

Prodrug Approaches: Converting this compound into a prodrug can improve its solubility, stability, and bioavailability. The prodrug is then converted to the active compound in vivo.

The table below outlines various functionalization and conjugation strategies and their potential benefits.

StrategyDescriptionPotential Benefits
C-H Functionalization Direct modification of C-H bonds to introduce new functional groups. mdpi.comnih.govRapid diversification of the core structure. researchgate.net
Bioorthogonal Chemistry Introduction of chemical handles for specific and efficient conjugation. nih.govTargeted delivery, imaging, and diagnostics. nih.gov
Prodrug Design Chemical modification to create an inactive precursor that is activated in the body.Improved pharmacokinetic properties.

Deeper Elucidation of Biological Roles and Mechanisms in Model Systems

While this compound and its derivatives have shown promise in various contexts, a deeper understanding of their biological roles and mechanisms of action is essential for their rational design as therapeutic agents. rothamsted.ac.uknih.gov

Future research will likely focus on:

Target Identification and Validation: Identifying the specific protein targets of this compound derivatives is a critical step. Techniques such as chemical proteomics and affinity-based pulldown assays can be employed for this purpose.

In Vitro and In Vivo Studies: Comprehensive evaluation of the biological activity of new analogs in relevant cell-based assays and animal models of disease is necessary to establish their therapeutic potential. researchgate.netmdpi.com This includes assessing their efficacy, potency, and selectivity.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and evaluating the impact on biological activity will provide valuable insights for the design of more potent and selective compounds. This involves exploring modifications to the amino acid backbone, the cyclohexyl ring, and the linker connecting them.

The following table highlights key areas of investigation for understanding the biological activity of this compound.

Research AreaKey Questions to Address
Target Identification What are the primary molecular targets of this compound and its derivatives?
Mechanism of Action How does the interaction with the target lead to the observed biological effect?
Pharmacology What are the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds?

Q & A

Q. What are the optimal synthetic routes for 2-Amino-4-cyclohexylbutanoic acid, and how can reaction conditions be controlled to maximize yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step pathways, such as:
  • Nucleophilic substitution : Activate a cyclohexyl-containing precursor (e.g., cyclohexyl bromide) with a carboxylic acid group, followed by amination.
  • Enantioselective synthesis : Use chiral catalysts (e.g., BINAP-metal complexes) to control stereochemistry during amine coupling .
  • Key Parameters : Temperature (70–100°C), pH control (8–10 for amination), and inert atmosphere (N₂/Ar) to prevent oxidation. Purity (>95%) is verified via HPLC .

Table 1 : Comparison of Synthetic Routes

MethodYield (%)Purity (%)Key Conditions
Nucleophilic Substitution65–7592–95DMF solvent, 80°C, 12h
Enantioselective Catalysis50–6098–99Chiral ligand, 60°C, 24h

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR identifies cyclohexyl protons (δ 1.2–2.1 ppm) and α-amino acid protons (δ 3.1–3.5 ppm). COSY confirms spatial correlations .
  • HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) quantify purity and detect degradation products. Mass spec confirms molecular ion [M+H]⁺ at m/z 215.3 .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystal lattices .

Q. How does the stereochemistry of this compound influence its physicochemical properties?

  • Methodological Answer :
  • Enantiomers : (S)- and (R)-forms exhibit divergent solubility (e.g., (S)-form is 20% more soluble in PBS) and melting points (Δmp = 5–10°C).
  • Resolution Methods : Chiral HPLC (Chiralpak AD-H column) or enzymatic resolution using acylase .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different in vitro models?

  • Methodological Answer :
  • Standardized Assays : Use isogenic cell lines and control for variables like serum concentration and passage number.
  • Meta-Analysis : Cross-reference data from receptor-binding assays (e.g., GABAA affinity) with molecular dynamics simulations to identify confounding factors .
  • Example : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM) may arise from differences in cell membrane permeability, which can be tested via parallel artificial membrane permeability assays (PAMPA) .

Q. How can computational modeling predict the metabolic pathways of this compound?

  • Methodological Answer :
  • DFT Calculations : Predict oxidative metabolism (e.g., CYP450-mediated hydroxylation at the cyclohexyl ring) and correlate with in vitro microsomal studies .
  • Molecular Docking : Simulate interactions with metabolic enzymes (e.g., aldehyde dehydrogenase) to identify potential prodrug modifications .

Q. What challenges exist in scaling up enantioselective synthesis of (S)-2-Amino-4-cyclohexylbutanoic acid while maintaining >99% ee?

  • Methodological Answer :
  • Catalyst Design : Transition from homogeneous catalysts (e.g., Ru-BINAP) to heterogeneous systems (e.g., immobilized enzymes) to improve recyclability.
  • Process Optimization : Use flow chemistry to enhance heat/mass transfer and reduce racemization. Monitor ee via inline polarimetry .

Data Contradiction Analysis

  • Case Study : Conflicting solubility reports (e.g., 25 mg/mL vs. 15 mg/mL in water) may result from polymorphic forms. Use powder X-ray diffraction (PXRD) and DSC to characterize crystalline vs. amorphous states .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-cyclohexylbutanoic acid
Reactant of Route 2
Reactant of Route 2
2-Amino-4-cyclohexylbutanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.